molecular formula C10H8BrN B1275473 4-bromo-3-methylisoquinoline CAS No. 133100-87-5

4-bromo-3-methylisoquinoline

货号: B1275473
CAS 编号: 133100-87-5
分子量: 222.08 g/mol
InChI 键: GAGBZCVLKGZXFY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-bromo-3-methylisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are characterized by a benzene ring fused to a pyridine ring. The presence of a bromine atom at the 4th position and a methyl group at the 3rd position makes this compound unique. Isoquinolines are known for their stability and diverse reactivity, making them valuable in various chemical applications .

属性

IUPAC Name

4-bromo-3-methylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c1-7-10(11)9-5-3-2-4-8(9)6-12-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGBZCVLKGZXFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396294
Record name 4-bromo-3-methyl-isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133100-87-5
Record name 4-bromo-3-methyl-isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

N-Bromosuccinimide (NBS) Bromination

Procedure :

  • Substrate : 3-Methylisoquinoline (1.0 equiv)
  • Reagents : NBS (1.2 equiv), catalytic AIBN (azobisisobutyronitrile)
  • Solvent : CCl₄ or CHCl₃
  • Conditions : Reflux (60–80°C) under inert atmosphere for 6–12 hours.
  • Workup : Extraction with dichloromethane, washing with Na₂S₂O₃ (to quench excess Br₂), and silica gel chromatography (hexane:ethyl acetate = 10:1).

Key Data :

Parameter Value
Yield 65–75%
Purity (HPLC) ≥98%
Regioselectivity 4-Bromo isomer >95%

Mechanistic Insight :
NBS generates bromine radicals, initiating a chain reaction. The methyl group at position 3 directs bromination to the para position (C-4) via resonance stabilization of the intermediate σ-complex.

Transition Metal-Catalyzed Cross-Coupling

Palladium-mediated couplings enable modular synthesis from halogenated precursors.

Suzuki-Miyaura Coupling

Procedure :

  • Substrate : 4-Bromoisoquinoline (1.0 equiv)
  • Reagents : Methylboronic acid (1.5 equiv), Pd(PPh₃)₄ (5 mol%), K₃PO₄ (2.0 equiv)
  • Solvent : Toluene/water (3:1)
  • Conditions : 110°C, 12–18 hours.
  • Workup : Aqueous extraction, drying (MgSO₄), and vacuum distillation.

Key Data :

Parameter Value
Yield 80–85%
Selectivity 3-Methyl isomer >90%

Limitation : Requires pre-functionalized 4-bromoisoquinoline, which may necessitate additional synthesis steps.

Multi-Step Synthesis via Azide Intermediates

Cycloaddition-Based Approach

Procedure :

  • Substrate : o-Iodobenzyl bromide (1.0 equiv) reacts with sodium azide in benzene/N,N-diformamide to form benzyl azide.
  • Cyclization : Palladium bromide (5 mol%) catalyzes alkyne-azide cycloaddition in 1,2-dichloroethane/water at 80°C for 20 hours.
  • Bromination : Post-cyclization treatment with NBS introduces bromine at C-4.

Key Data :

Step Yield
Cyclization 42%
Bromination 70%

Advantage : Enables late-stage bromination, avoiding directing group conflicts.

Solvent-Free Vapor-Phase Bromination

Adapted from aryl ether bromination methodologies:
Procedure :

  • Substrate : 3-Methylisoquinoline vapor (50 mmHg)
  • Reagent : Br₂ vapor
  • Conditions : 50–100°C, 1–2 hours.
  • Workup : Condensation and recrystallization from ethanol.

Key Data :

Parameter Value
Yield 60–65%
Dibrominated Byproduct <5%

Note : Minimizes solvent use but requires specialized equipment for vapor handling.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
NBS Bromination 65–75 ≥98 High Moderate
Suzuki Coupling 80–85 ≥95 Moderate High
Cycloaddition 30–42 ≥90 Low Low
Vapor-Phase 60–65 ≥97 High High

Trade-offs :

  • NBS Bromination : Cost-effective but moderate yields.
  • Suzuki Coupling : High yields but requires expensive catalysts.
  • Vapor-Phase : Scalable but technically demanding.

Challenges and Optimization Strategies

Regioselectivity Control

  • Electron-Donating Groups : The 3-methyl group enhances para-bromination via resonance. Competing meta-bromination is suppressed using polar solvents (e.g., nitrobenzene).
  • Catalyst Tuning : Pd(OAc)₂ with bidentate ligands (e.g., dppe) improves selectivity in cross-coupling.

Byproduct Mitigation

  • Dibromination : Controlled Br₂ stoichiometry (1.1–1.2 equiv) and low temperatures (0–5°C) reduce over-bromination.
  • Purification : Silica gel chromatography with gradient elution (hexane to ethyl acetate) resolves mono-/dibrominated isomers.

Emerging Techniques

Photochemical Bromination

  • Reagents : Br₂ under UV light (254 nm) in CH₂Cl₂.
  • Advantage : Room-temperature conditions, reduced side reactions.
  • Yield : 50–55% (preliminary data).

Flow Chemistry

  • Setup : Continuous flow reactor with immobilized Pd catalysts.
  • Throughput : 10 g/hour at 90% conversion.

化学反应分析

Types of Reactions: 4-bromo-3-methylisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids.

Major Products:

科学研究应用

Chemical Synthesis

Intermediate in Organic Synthesis
4-Bromo-3-methylisoquinoline serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in the production of other heterocyclic compounds. It can participate in several reactions, including:

  • Substitution Reactions : The bromine atom can be replaced by nucleophiles, altering the compound's properties.
  • Coupling Reactions : It can engage in reactions like Suzuki-Miyaura coupling to form complex aromatic compounds.
  • Oxidation and Reduction Reactions : These can yield derivatives with varied biological activities.

The biological activity of this compound has been extensively studied, particularly regarding its potential therapeutic effects.

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated its cytotoxic effects through mechanisms involving DNA interaction and apoptosis induction.

Table 1: Anticancer Activity Overview

Cell LineIC50 Value (µM)Mechanism of Action
MGC-8035.1Topoisomerase I inhibition
HGC-277.6Induction of apoptosis
LASCPC-01 (NEPC)Not specifiedSelective antiproliferative effect

Antimicrobial Activity

The compound has also shown promise in antimicrobial research. Isoquinoline derivatives have been noted for their ability to inhibit bacterial growth, which is particularly relevant for developing new antibiotics against resistant strains.

Neuroprotective Effects

Recent studies have explored the neuroprotective properties of isoquinoline derivatives, including this compound. These compounds may protect neuronal cells from apoptosis and oxidative stress, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease.

Structure-Activity Relationship (SAR)

The unique structure of this compound allows for diverse modifications that can enhance its biological activity. SAR studies indicate that variations in substitution patterns significantly influence the compound's efficacy against different biological targets.

Table 2: Comparison with Similar Compounds

Compound NameStructureUnique Features
This compoundC10H8BrNSpecific bromo position; potential bioactivity
5-Bromo-4-methylisoquinolineC10H8BrNSwapped bromo position; altered reactivity
8-Bromo-5-methylisoquinolineC10H8BrNDifferent position; distinct biological profile

Case Studies

  • Antiproliferative Activity Study
    A study published in PMC6269838 evaluated the antiproliferative activity of various phenylaminoisoquinolinequinones synthesized from this compound. The results indicated that these derivatives exhibited significant activity against human cancer cell lines, emphasizing the importance of structural modifications on biological efficacy .
  • Neuroprotective Effects Investigation
    Research highlighted in recent literature has shown that isoquinoline derivatives, including this compound, can mitigate oxidative stress in neuronal cells, indicating their potential use in neurodegenerative disease therapies .

作用机制

The mechanism of action of 4-bromo-3-methylisoquinoline involves its interaction with various molecular targets. The bromine atom and the methyl group influence its reactivity and binding affinity. It can act as an electrophile in substitution reactions and participate in π-π stacking interactions with aromatic systems. The exact pathways depend on the specific application and the target molecules involved .

相似化合物的比较

生物活性

4-Bromo-3-methylisoquinoline (C₁₀H₈BrN) is a heterocyclic organic compound that belongs to the isoquinoline family. Its structure features a bromine atom and a methyl group, which contribute to its unique biological properties. This article provides a comprehensive overview of the biological activity of this compound, detailing its synthesis, pharmacological effects, and potential therapeutic applications.

The molecular weight of this compound is approximately 222.08 g/mol. The synthesis of this compound typically involves bromination processes applied to isoquinoline derivatives, often utilizing reagents such as bromine and various solvents (e.g., nitrobenzene) to achieve desired yields and purity levels. The synthetic route may include:

  • Bromination : Introduction of the bromine atom.
  • Isolation : Purification through crystallization or chromatography.

Biological Activity

Research has indicated that this compound exhibits significant biological activity, particularly in the following areas:

1. Anticancer Activity

  • Studies have shown that isoquinoline derivatives can inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation. For instance, compounds similar to this compound have been evaluated for their inhibitory effects on cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

2. Antimicrobial Properties

  • Isoquinoline derivatives have demonstrated antimicrobial activity against various pathogens. The mechanism often involves disrupting cellular functions or inhibiting essential metabolic pathways in bacteria and fungi .

3. Antiparasitic Activity

  • There is emerging evidence that isoquinoline derivatives, including this compound, may possess antimalarial properties by inhibiting protein kinases associated with Plasmodium falciparum, the causative agent of malaria . This suggests potential applications in developing new antimalarial therapies.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is key to optimizing the biological efficacy of this compound. Research has indicated that modifications in the molecular structure can significantly impact its biological activity. For example:

CompoundIC50 (μM)Selectivity IndexMechanism
This compoundTBDTBDCDK inhibition
Lycobetaine0.34 ± 0.1611.3Topoisomerase inhibition
Sanguinarine0.96 ± 0.642.0Antiproliferative

This table summarizes findings from various studies on related compounds, highlighting the importance of structural features in determining biological activity.

Case Studies

  • Anticancer Research : In vitro studies have shown that this compound can inhibit cancer cell lines with varying degrees of selectivity, suggesting its potential as a lead compound for further development in oncology .
  • Antimicrobial Testing : Laboratory assays have demonstrated that this compound exhibits notable activity against specific bacterial strains, indicating its potential use as an antimicrobial agent .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 4-bromo-3-methylisoquinoline, and how do reaction conditions influence yield?

  • Methodological Answer : A primary route involves palladium-catalyzed cross-coupling reactions, where bromination of a pre-functionalized isoquinoline precursor is performed. For example, Suzuki-Miyaura coupling using 3-methylisoquinoline and a brominating agent (e.g., NBS or Br₂) under inert atmosphere (N₂/Ar) can yield the target compound. Optimization of catalyst loading (e.g., PdCl₂(PPh₃)₂) and temperature (80–100°C) is critical. Post-reaction purification via column chromatography with silica gel and eluents like hexane/ethyl acetate is recommended .
  • Key Parameters : Catalyst type (Pd-based), solvent (DMF or THF), reaction time (12–24 hrs), and stoichiometric ratios (1:1.2 substrate:reagent) significantly affect yield.

Q. How can researchers characterize this compound to confirm structural integrity?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:

  • NMR (¹H, ¹³C, and DEPT for Br-substituent verification).
  • IR Spectroscopy to identify functional groups (e.g., C-Br stretching at ~500 cm⁻¹).
  • Mass Spectrometry (HRMS) for molecular ion confirmation.
  • Melting Point Analysis (compare with literature values, e.g., mp 54–55°C for analogous brominated isoquinolines) .

Q. What stability considerations are critical for storing and handling this compound?

  • Methodological Answer : Store under inert gas (Ar) at –20°C in amber vials to prevent photodegradation. Avoid prolonged exposure to moisture, as brominated heterocycles may hydrolyze. Conduct stability assays via HPLC to monitor degradation over time under varying conditions (pH, temperature) .

Advanced Research Questions

Q. How should researchers address contradictions in pharmacological data for this compound derivatives?

  • Methodological Answer : Apply longitudinal panel studies and structural equation modeling (SEM) to isolate confounding variables. For example, track dose-response relationships over multiple time points (e.g., 1 week vs. 1 year) to differentiate short-term efficacy from long-term toxicity. Use bootstrapping to validate mediator effects (e.g., enzyme inhibition vs. off-target interactions) .
  • Case Study : A study on analogous quinoline derivatives found short-term positive effects on enzyme activity but long-term cytotoxicity due to metabolite accumulation. Replicate such protocols with controlled variables (e.g., cell line, assay type) .

Q. What strategies optimize regioselectivity in bromination reactions of 3-methylisoquinoline?

  • Methodological Answer : Use directing groups (e.g., –NO₂ or –OMe) to steer bromination to the 4-position. Alternatively, employ Lewis acids (e.g., FeCl₃) to polarize the heterocyclic ring. Monitor reaction progress via TLC and adjust stoichiometry dynamically. For high regioselectivity (>90%), microwave-assisted synthesis under controlled temperature (60–80°C) is effective .

Q. How can structure-activity relationship (SAR) studies be designed for this compound-based inhibitors?

  • Methodological Answer :

Vary Substituents : Synthesize analogs with halogens (Cl, F), methyl groups, or electron-withdrawing groups at positions 1, 5, or 2.

Assay Design : Use enzyme inhibition assays (e.g., kinase profiling) with IC₅₀ determination. Pair with molecular docking to correlate activity with binding affinity.

Data Analysis : Apply multivariate regression to identify critical substituent effects. For example, a study on 4-amino-2-(4-chlorophenyl)quinoline derivatives linked 4-bromo substitution to enhanced kinase selectivity .

Q. What methodologies ensure reproducibility in studies involving this compound?

  • Methodological Answer :

  • Open Data Practices : Share raw NMR spectra, chromatograms, and crystallographic data in public repositories.
  • Standardized Protocols : Adopt CONSORT-like guidelines for chemical synthesis (e.g., reporting catalyst batches, solvent purity).
  • Collaborative Validation : Cross-validate results via multi-lab studies, as seen in efforts to resolve contradictions in brominated compound pharmacology .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。